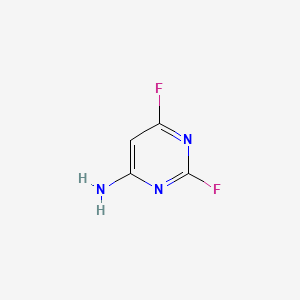

2,6-Difluoropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASDBMEDBTAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342552 | |

| Record name | 2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-12-7 | |

| Record name | 2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine (CAS 675-12-7)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several approved drugs.[1] The presence of two fluorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyrimidine ring, enhancing its metabolic stability and altering its binding affinities to biological targets. The 4-amino group provides a key vector for synthetic elaboration, allowing this molecule to serve as a versatile building block for the creation of diverse chemical libraries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 675-12-7 | [2][3][4][5] |

| Molecular Formula | C₄H₃F₂N₃ | [4] |

| Molecular Weight | 131.09 g/mol | [5] |

| Appearance | Solid (form may vary) | |

| Melting Point | Not consistently reported | |

| Boiling Point | 332.2 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.513 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water (1.6 g/L at 25 °C) | [2] |

| LogP | 0.918 (Experimental) | [2] |

| pKa | Not reported | |

| InChI Key | BBASDBMEDBTAHV-UHFFFAOYSA-N | [2] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet for the C5-H proton and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Three distinct signals for the pyrimidine ring carbons, with C-F couplings evident for C2 and C6.[6] |

| ¹⁹F NMR | A single resonance corresponding to the two equivalent fluorine atoms at C2 and C6. |

| IR | Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-F stretching. |

| Mass Spec. | Molecular ion peak (M+) at m/z ≈ 131.03. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the transformation of a more readily available pyrimidine precursor. A common and logical route begins with 4-amino-2,6-dihydroxypyrimidine (a derivative of 4-aminouracil), proceeding through a dichlorinated intermediate, followed by a halogen exchange (Halex) reaction.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related dichloropyrimidines and subsequent fluorination.[7][8][9]

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

-

Reaction Setup: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 4-amino-2,6-dihydroxypyrimidine (1 molar equivalent).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~5-10 molar equivalents) to the flask. Subsequently, add a tertiary amine base such as N,N-diethylaniline (~2 molar equivalents) dropwise via the addition funnel.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring. This is a highly exothermic process that releases HCl gas and must be performed in a well-ventilated fume hood.

-

Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or 10N NaOH) until pH 7-8. The product will precipitate. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum to yield crude 4-amino-2,6-dichloropyrimidine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask suitable for high-temperature reactions, combine the crude 4-amino-2,6-dichloropyrimidine (1 molar equivalent) with anhydrous, spray-dried potassium fluoride (KF, ~2.5-3 molar equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as sulfolane.

-

Reaction Conditions: Heat the stirred mixture to a high temperature (e.g., 180-225 °C) for several hours.[8] The progress of this halogen exchange (Halex) reaction should be monitored by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is then purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its defined points of reactivity. The amino group can be readily functionalized, and the fluorine atoms, while more stable than chlorine, can still be displaced by potent nucleophiles under specific conditions. Its primary application is as a scaffold in the synthesis of kinase inhibitors.

Key Reaction: N-Arylation (Buchwald-Hartwig Amination)

The 4-amino group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl and heteroaryl moieties. This is a cornerstone strategy for building molecules that target the ATP-binding site of kinases.[10][11]

Caption: Logical relationship in a Buchwald-Hartwig cross-coupling reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Reagent Addition: Add a base (e.g., sodium tert-butoxide, ~1.4 equiv.).

-

Solvent and Conditions: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture (e.g., to 100 °C) with stirring until TLC or LC-MS analysis indicates completion.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.

Biological Activity and Therapeutic Potential

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[11] The amino group and one of the ring nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region.

Target Profile: Kinase Inhibition (e.g., IRAK4)

Derivatives of aminopyrimidines have been identified as potent inhibitors of numerous kinases involved in disease. A prominent example is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[12] Inhibition of IRAK4 is a promising strategy for treating autoimmune diseases and inflammation.

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Compounds derived from this compound can be designed to fit into the ATP pocket of IRAK4, preventing its kinase activity. This blocks the downstream phosphorylation cascade involving IRAK1, TRAF6, and TAK1, ultimately inhibiting the activation of the NF-κB transcription factor and reducing the production of inflammatory mediators.[12] The fluorine substituents can enhance binding affinity and improve drug-like properties such as metabolic stability.

Safety Information

This compound should be handled with appropriate laboratory safety precautions.

| Hazard Class | Statement |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

(Data sourced from supplier safety information).[2]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 675-12-7(this compound) | Kuujia.com [kuujia.com]

- 3. chemwhat.com [chemwhat.com]

- 4. americanelements.com [americanelements.com]

- 5. cas 675-12-7|| where to buy this compound [french.chemenu.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of 2,6-Difluoropyrimidin-4-amine

This document provides a detailed analysis of the physicochemical properties of 2,6-Difluoropyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The following sections delineate its molecular characteristics and a conceptual framework for its analytical characterization.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including stoichiometric calculations in chemical synthesis and the interpretation of analytical data.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₂N₃ | [1][2] |

| Molecular Weight | 131.08 g/mol | [1][3][4] |

| Exact Mass | 131.029503 g/mol | [5] |

| CAS Number | 675-12-7 | [1][3] |

Conceptual Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the structural and purity analysis of a synthesized chemical compound such as this compound. This process is fundamental in research and development to ensure the identity and quality of the material before its use in further applications.

Methodological Approach for Compound Characterization

A standard protocol for confirming the identity and purity of a synthesized batch of this compound would involve the following key experiments:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To determine the number and environment of protons. For this compound, this would confirm the presence of the amine and aromatic protons.

-

¹³C NMR : To identify the number of unique carbon atoms and their chemical environment within the pyrimidine ring.

-

¹⁹F NMR : Essential for fluorinated compounds, this technique would confirm the presence and chemical environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS) :

-

This analysis is performed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₄H₃F₂N₃.

-

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) :

-

These chromatographic techniques are employed to assess the purity of the compound. A pure sample will ideally show a single peak in the chromatogram. The area of the peak can be used to quantify the purity, often aiming for >98% for research applications.[1]

-

-

Elemental Analysis :

-

This method provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen) in the sample. The experimental values are then compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.

-

References

Solubility Profile of 4-amino-2,6-difluoropyrimidine in Organic Solvents: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

However, to provide a valuable resource for researchers, this document presents solubility data and experimental protocols for a structurally similar compound, 4-amino-2,6-dichloropyrimidine. This information can serve as a useful surrogate for estimating solubility behavior and designing experimental approaches for 4-amino-2,6-difluoropyrimidine. Additionally, a general experimental workflow for determining solubility is provided.

Solubility Data for the Analogous Compound: 4-amino-2,6-dichloropyrimidine

The solubility of 4-amino-2,6-dichloropyrimidine has been qualitatively and, in some cases, quantitatively assessed in a limited number of solvents. This data offers insights into the potential solubility characteristics of pyrimidine derivatives.

Table 1: Quantitative Solubility Data for 4-amino-2,6-dichloropyrimidine

| Solvent | Temperature | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO may affect solubility; using freshly opened solvent is recommended.[1] |

Table 2: Qualitative Solubility Data for 4-amino-2,6-dichloropyrimidine

| Solvent | Solubility Description |

| Water | Slightly soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1] |

It is important to note that for the related compound 2-amino-4,6-dichloropyrimidine, solubility has been reported as "insoluble in water, soluble in acetone... and thermal toluene."[1] This suggests that acetone and toluene could also be viable solvents to investigate for 4-amino-2,6-difluoropyrimidine.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound in various solvents is crucial for many aspects of research and development. The following is a general protocol that can be adapted for determining the solubility of 4-amino-2,6-difluoropyrimidine.

Objective: To determine the equilibrium solubility of 4-amino-2,6-difluoropyrimidine in a selected organic solvent at a specified temperature.

Materials:

-

4-amino-2,6-difluoropyrimidine

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Constant temperature bath or incubator with stirring capability

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-amino-2,6-difluoropyrimidine to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours).

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-equilibrated to the experimental temperature to prevent precipitation.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-amino-2,6-difluoropyrimidine.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), grams per liter of solution (g/L), or mole fraction (x).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Spectroscopic Analysis of 2,6-Difluoropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents. A thorough understanding of its structural characteristics is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating its molecular structure in solution. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, standardized experimental protocols, and visual aids to facilitate comprehension.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[1] It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H-5 | ~6.0 - 6.5 | Triplet (t) | ³J(H,F) ≈ 2-3 |

| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - |

Note: The chemical shift of the amine protons (NH₂) can be highly variable and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |

| C-2 | ~160 - 165 | Triplet (t) | ¹J(C,F) ≈ 230-260 |

| C-4 | ~162 - 167 | Singlet (s) | - |

| C-5 | ~95 - 105 | Singlet (s) | - |

| C-6 | ~160 - 165 | Triplet (t) | ¹J(C,F) ≈ 230-260 |

Note: The signals for C-2 and C-6 are expected to be triplets due to one-bond coupling with the attached fluorine atoms. The signal for C-4, while adjacent to two C-F bonds, is predicted to show minimal or no significant long-range C-F coupling.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing amine groups. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. For optimal magnetic field homogeneity, the sample height should be approximately 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.

-

Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak or TMS.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Maintain the lock and shim settings from the ¹H experiment.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon, unless C-F coupling is being observed.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds. Longer delays may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent peak or TMS.

-

Visualizations

To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

Caption: Logical workflow for NMR spectroscopic analysis.

References

Technical Guide: 2-Amino-4,6-difluoropyrimidine (C4H3F2N3)

IUPAC Name: 4,6-difluoro-2-pyrimidinamine Chemical Formula: C4H3F2N3 CAS Number: 675-11-6

This technical guide provides an in-depth overview of 2-Amino-4,6-difluoropyrimidine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. The document details its synthesis, potential biological activities as a kinase inhibitor, and relevant experimental protocols.

Introduction

Halogenated aminopyrimidines are a class of compounds with considerable academic and practical importance in medicinal chemistry. The incorporation of fluorine atoms can significantly alter the electronic properties of the pyrimidine ring, often leading to enhanced binding affinity to biological targets and improved metabolic stability. The amino group, particularly at the C-2 position, is a crucial feature in many biologically active molecules and is known to contribute to various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. 2-Amino-4,6-difluoropyrimidine serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Synthesis of 2-Amino-4,6-difluoropyrimidine

The synthesis of 2-Amino-4,6-difluoropyrimidine can be conceptualized as a multi-step process, starting from a dihydroxy pyrimidine precursor, followed by chlorination and subsequent fluorination. While a direct one-pot synthesis may not be readily available in the literature, a plausible and commonly employed synthetic strategy is outlined below. This approach is based on established methodologies for the synthesis of halogenated pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4,6-difluoropyrimidine

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with vigorous stirring.

-

After complete dissolution of sodium and cooling the mixture to room temperature, add guanidine hydrochloride (0.22 mol).

-

Following the addition of guanidine hydrochloride, introduce the corresponding monosubstituted malonic acid diester (0.2 mol) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Dissolve the residue in a minimal amount of water and adjust the pH to approximately 6 with a 10% HCl solution to precipitate the product.

-

Filter the precipitate, wash with cold water and ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

-

In a well-ventilated fume hood, charge a flask equipped with a stirrer, heating mantle, and condenser with phosphorus oxychloride (POCl3) (3.63 mol) and 2-amino-4,6-dihydroxypyrimidine (1.03 moles).

-

Heat the mixture to 55-60°C.

-

Slowly add N,N-dimethylaniline (2.10 mol) over 3 hours, maintaining the temperature between 60-70°C.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Carefully pour the reaction mixture into ice-water with stirring to quench the reaction and precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Step 3: Synthesis of 2-Amino-4,6-difluoropyrimidine

This step is a conceptual outline, as a specific literature procedure for this direct fluorination was not identified. It is based on common nucleophilic aromatic substitution reactions to replace chloro groups with fluoro groups.

-

In a suitable pressure vessel, suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

-

Add a fluorinating agent, such as spray-dried potassium fluoride (KF) (2.5-3.0 eq). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be beneficial.

-

Heat the mixture to a high temperature (typically in the range of 150-250°C) and monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-amino-4,6-difluoropyrimidine.

Biological Activity and Mechanism of Action

Aminopyrimidine derivatives are widely recognized as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. By inhibiting specific kinases, the downstream signaling pathways that contribute to disease progression can be blocked.

The 2-amino-4,6-difluoropyrimidine scaffold can serve as a core structure for the development of inhibitors targeting various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others involved in inflammatory and oncogenic pathways.

Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Caption: Generalized Kinase Signaling Pathway Inhibition.

Quantitative Data

The following table summarizes the biological activity of various aminopyrimidine derivatives as kinase inhibitors and inhibitors of nitric oxide (NO) production. This data illustrates the potential of the aminopyrimidine scaffold in drug discovery.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| 1 | Nitric Oxide Production | In vitro (mouse peritoneal cells) | 2 | [1][2][3] |

| 2 | JNK1 | Biochemical | 0.05 | [4] |

| 3 | JNK2 | Biochemical | 0.03 | [4] |

| 4 | JNK3 | Biochemical | 0.01 | [4] |

| 5 | p38 | Biochemical | >10 | [4] |

| 6 | BRD4 | Biochemical | 0.029 | [5] |

| 7 | PLK1 | Biochemical | 0.042 | [5] |

Note: Compound 1 is 5-fluoro-2-amino-4,6-dichloropyrimidine, a close analog of the title compound. Compounds 2-7 are other aminopyrimidine derivatives.

Experimental Protocols for Biological Assays

5.1. In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is suitable for high-throughput screening of compounds against a target kinase.

-

Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-amino-4,6-difluoropyrimidine derivatives) in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (vehicle control) and a known inhibitor (positive control).

-

Kinase Reaction: Prepare a master mix containing the kinase, a suitable peptide substrate, and assay buffer. Dispense the master mix into the wells of the assay plate.

-

Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed.

-

Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

5.2. Western Blot for Phosphorylated Protein Levels

This cell-based assay is used to determine if a compound inhibits a specific signaling pathway within a cell.

-

Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency. Treat the cells with the test compound at various concentrations for a specific duration.

-

Cell Lysis: Lyse the cells to extract the total protein content.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.

Conclusion

2-Amino-4,6-difluoropyrimidine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural features make it an attractive core for the development of kinase inhibitors. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in various disease models. Further investigation into the synthesis and biological activity of derivatives of 2-amino-4,6-difluoropyrimidine is warranted to fully elucidate their therapeutic potential.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the heterocyclic compound 2,6-Difluoropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. While a singular "discovery" paper is not readily identifiable in the surveyed literature, this document outlines the seminal synthetic approaches that have led to its availability. The primary focus is on the nucleophilic aromatic substitution reaction of 2,4,6-trifluoropyrimidine with ammonia, a method supported by analogous reactions detailed in the scientific literature. This guide furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis and application in a research and development setting.

Introduction

This compound (CAS No. 675-12-7) is a fluorinated pyrimidine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. As such, fluorinated heterocycles like this compound are of considerable interest as scaffolds and intermediates in the design of novel therapeutic agents. The pyrimidine core is a common motif in a wide array of biologically active compounds, including antiviral and anticancer drugs. The strategic placement of two fluorine atoms at the 2- and 6-positions, combined with an amino group at the 4-position, offers a unique substitution pattern for further chemical elaboration.

While the specific historical "discovery" of this compound is not prominently documented, its synthesis is a logical extension of the well-established chemistry of polyfluorinated pyrimidines. The following sections detail the most plausible and referenced method for its preparation.

First Synthesis: Nucleophilic Aromatic Substitution

The most direct and referenced method for the first synthesis of this compound involves the reaction of a trifluorinated pyrimidine precursor with a nitrogen nucleophile.

Synthetic Approach

The synthesis of this compound can be achieved via the nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoropyrimidine with ammonia. The high electrophilicity of the carbon atoms in the pyrimidine ring, enhanced by the electron-withdrawing fluorine substituents, facilitates attack by nucleophiles. The substitution pattern is dictated by the relative activation of the 2-, 4-, and 6-positions by the ring nitrogen atoms. In the case of 2,4,6-trifluoropyrimidine, the 4- and 6-positions are electronically equivalent and more activated towards nucleophilic attack than the 2-position.

The reaction of 2,4,6-trifluoropyrimidine with ammonia is reported to yield a mixture of two primary products: the desired this compound and the isomeric 4,6-Difluoropyrimidin-2-amine[1]. The major product is the 4-amino isomer, formed in a roughly 4:1 ratio with the 2-amino isomer[1].

Experimental Protocol

The following is a detailed experimental protocol adapted from analogous reactions of polyfluorinated pyrimidines with amine nucleophiles[1].

Materials:

-

2,4,6-Trifluoropyrimidine

-

Aqueous ammonia (e.g., 28-30% solution)

-

Acetonitrile (or other suitable aprotic solvent)

-

Dichloromethane (DCM) for extraction

-

Water

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in acetonitrile.

-

Reaction Execution: Cool the solution to 0 °C using an ice bath. To the stirred solution, add aqueous ammonia (a slight excess, e.g., 1.1-1.5 eq) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or 19F NMR spectroscopy until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between dichloromethane and water. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the major 4-amino isomer from the minor 2-amino isomer.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trifluoropyrimidine | [1] |

| Nucleophile | Ammonia | [1] |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | |

| Isomeric Ratio (4-amino : 2-amino) | ~ 4 : 1 | [1] |

| Theoretical Yield | Dependent on scale | |

| Actual Yield | Not explicitly reported, but analogous reactions with other amines yield the 4-substituted product in the range of 40-60% after purification. | [1] |

| Reaction Temperature | 0 °C to room temperature | |

| Solvent | Acetonitrile |

Logical Relationships in the Synthesis

The regioselectivity of the amination reaction is a key aspect of this synthesis. The following diagram illustrates the logical relationship between the starting material and the observed products.

Conclusion

While the formal "discovery" of this compound remains to be pinpointed to a specific seminal publication, its synthesis is readily achievable through established methodologies in fluorine and heterocyclic chemistry. The nucleophilic aromatic substitution of 2,4,6-trifluoropyrimidine with ammonia provides a direct route to this valuable building block. This technical guide provides researchers and drug development professionals with the necessary theoretical background and practical protocols to synthesize and utilize this compound in their research endeavors. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the desired product.

References

The Aminopyrimidine Core: A Technical Guide to its Fundamental Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key biological interactions, often mimicking the purine and pyrimidine bases of nucleic acids, and its synthetic tractability which allows for extensive chemical diversification. This technical guide provides an in-depth exploration of the fundamental reactivity of the aminopyrimidine core, offering insights into its electronic properties, reaction mechanisms, and practical application in the synthesis of bioactive molecules.

Electronic Properties and Tautomerism

The reactivity of the aminopyrimidine ring is governed by the interplay of the electron-withdrawing pyrimidine core and the electron-donating amino group. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, creating electron-deficient carbon positions that are susceptible to nucleophilic attack. Conversely, the exocyclic amino group is a strong electron-donating group, which can influence the regioselectivity of both electrophilic and nucleophilic reactions.

Tautomerism is a critical consideration for aminopyrimidines. The equilibrium between the amino and the less stable imino tautomers can be influenced by substitution patterns, solvent, and pH. While the amino form generally predominates in solution, the imino tautomer can play a crucial role in biological recognition and enzymatic reactions. For instance, the 1',4'-iminopyrimidine tautomer of thiamin diphosphate is believed to be the active species in catalysis.[1][2]

Protonation of the aminopyrimidine core typically occurs at the endocyclic nitrogen atoms, which are more basic than the exocyclic amino group. The specific site of protonation can be influenced by the position of the amino group and other substituents.[3][4]

A summary of the pKa values for 2-aminopyrimidine and 4-aminopyrimidine is presented in Table 1.

| Compound | pKa | Reference(s) |

| 2-Aminopyrimidine | 3.45 | [5][6] |

| 4-Aminopyrimidine | 5.71 | [7] |

Reactivity towards Electrophiles

Direct electrophilic aromatic substitution on the aminopyrimidine ring is generally challenging due to the electron-deficient nature of the pyrimidine core. However, the activating effect of the amino group can enable reactions at the C5 position, which is the most electron-rich carbon. The regioselectivity is also influenced by the reaction conditions. Under acidic conditions, protonation of the ring nitrogens further deactivates the ring towards electrophilic attack.

Reactivity towards Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the aminopyrimidine core, particularly when a good leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions. The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution. Kinetic studies have shown that the rate of nucleophilic substitution is dependent on the nature of the nucleophile and the solvent.[8] While the classical SNAr mechanism proceeds through a stepwise addition-elimination pathway, recent studies suggest that some of these reactions may proceed through a concerted mechanism.[9]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the elaboration of the aminopyrimidine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the aminopyrimidine ring. This reaction typically involves the coupling of a halo-aminopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can be controlled by the choice of starting materials and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at various positions on the pyrimidine ring. This reaction is crucial for the synthesis of many aminopyrimidine-based drugs.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Chloropyrimidine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[10][11][12][13]

General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Bromopyrimidine (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%)

-

Ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)

-

Base (e.g., NaOt-Bu, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

-

Add the bromopyrimidine and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[14][15][16][17][18]

Case Study: Aminopyrimidine in Kinase Inhibitors

The aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Imatinib, Gefitinib, and Osimertinib are prominent examples of aminopyrimidine-containing drugs that target specific kinases involved in cancer progression.

Imatinib: A Bcr-Abl Tyrosine Kinase Inhibitor

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML). It functions by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that is constitutively active in CML cells. A representative synthesis of Imatinib is a multi-step process that highlights several key transformations of the aminopyrimidine core.[19][20][21][22]

Gefitinib and Osimertinib: EGFR Tyrosine Kinase Inhibitors

Gefitinib and Osimertinib are used in the treatment of non-small cell lung cancer (NSCLC) with mutations in the epidermal growth factor receptor (EGFR). They act by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[23][24][25][26][27] Osimertinib is a third-generation EGFR inhibitor that is also effective against the T790M resistance mutation.[28][29][30][31][32]

The signaling pathway inhibited by Gefitinib and Osimertinib is depicted below.

Conclusion

The aminopyrimidine core is a privileged scaffold in drug discovery due to its versatile reactivity and ability to participate in crucial biological interactions. A thorough understanding of its electronic properties, tautomeric equilibria, and reactivity towards electrophiles and nucleophiles is essential for the rational design and synthesis of novel therapeutic agents. The continued development of synthetic methodologies, particularly in the area of metal-catalyzed cross-coupling, will undoubtedly expand the chemical space accessible from this remarkable heterocyclic system, paving the way for the discovery of next-generation medicines.

References

- 1. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. zenodo.org [zenodo.org]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 22. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 24. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 28. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 32. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

Potential Research Areas for Fluorinated Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines represent a cornerstone in medicinal chemistry and continue to be a fertile ground for innovative research. The strategic incorporation of fluorine atoms into the pyrimidine scaffold profoundly influences the molecule's physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability. From the foundational anticancer drug 5-fluorouracil (5-FU) to novel antiviral and antifungal agents, the versatility of fluorinated pyrimidines is undeniable. This technical guide explores promising research avenues for these compounds, providing insights into novel synthetic strategies, untapped therapeutic targets, and expanding applications in agrochemicals and materials science.

Novel Synthetic Methodologies

The development of efficient and regioselective synthetic methods is crucial for accessing novel fluorinated pyrimidine scaffolds. While classical methods for fluorination exist, contemporary research focuses on milder, more versatile, and environmentally benign approaches.

Direct C-H Fluorination

Recent advancements in transition-metal-catalyzed and organocatalytic C-H activation have opened new avenues for the direct introduction of fluorine atoms onto the pyrimidine ring. This approach avoids the need for pre-functionalized precursors and offers a more atom-economical route.

Potential Research Areas:

-

Exploration of novel catalysts (e.g., Pd, Cu, organocatalysts) for regioselective C-H fluorination of various pyrimidine derivatives.

-

Investigation of different fluorine sources (e.g., Selectfluor®, N-fluorobenzenesulfonimide) to optimize reaction conditions and yields.

-

Application of flow chemistry to enhance the safety and scalability of direct fluorination reactions.

Trifluoromethylation and Perfluoroalkylation

The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance the lipophilicity and metabolic stability of a drug molecule. Research into novel methods for introducing -CF3 and other perfluoroalkyl groups onto the pyrimidine ring is a highly active area.

Potential Research Areas:

-

Development of novel radical-based trifluoromethylation methods using readily available reagents.

-

Exploration of photoredox catalysis for the mild and efficient introduction of perfluoroalkyl chains.

-

Synthesis of novel trifluoromethylated pyrimidine building blocks for use in fragment-based drug discovery.

Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This protocol provides an efficient route to 5-trifluoromethyl pyrimidines, avoiding the regioselectivity challenges of direct trifluoromethylation.[1]

Materials:

-

Aryl enaminone (0.5 mmol)

-

Aryl amidine hydrochloride (0.6 mmol)

-

Sodium triflinate (CF3SO2Na) (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)2) (1.0 mmol)

-

1,2-Dichloroethane (DCE) (5 mL)

-

Celite

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Combine the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)2 in a reaction vessel with 1,2-dichloroethane.[1]

-

Stir the mixture at 80 °C for 12 hours under an air atmosphere.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired 5-trifluoromethyl pyrimidine derivative.[1]

Therapeutic Applications: Beyond Cytotoxicity

While the cytotoxic effects of fluorinated pyrimidines in cancer are well-established, new research is unveiling more nuanced mechanisms of action and expanding their therapeutic potential to other diseases.

Anticancer Drug Development

The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), leading to "thymineless death" in rapidly dividing cancer cells.[2] However, research is ongoing to develop new fluorinated pyrimidines with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

Potential Research Areas:

-

Targeting Kinase Signaling: Design and synthesis of fluorinated pyrimidines as inhibitors of key kinases involved in cancer progression (e.g., EGFR, VEGFR, CDKs).

-

Modulating the Tumor Microenvironment: Investigation of fluorinated pyrimidines that can modulate the immune response within the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.

-

Overcoming Resistance: Development of novel derivatives that can circumvent common resistance mechanisms to 5-FU, such as alterations in drug metabolism or target enzyme expression.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | HCT-116 (Colon) | 3.94 | [3] |

| HepG-2 (Liver) | 3.76 | [3] | |

| MCF-7 (Breast) | 4.43 | [3] | |

| Compound 9b | MCF-7 (Breast) | <0.1 | [4] |

| A549 (Lung) | <0.1 | [4] | |

| Compound 9c | MCF-7 (Breast) | <0.1 | [4] |

| A549 (Lung) | <0.1 | [4] | |

| 5-Fluorouracil | HCT116 (Colon) | ~50 (growth inhibition) | [5] |

| HT29 (Colon) | ~100 (growth inhibition) | [5] | |

| SW480 (Colon) | >200 (growth inhibition) | [5] |

Antiviral and Antifungal Agents

Fluorinated pyrimidine nucleoside analogs have shown significant promise as antiviral and antifungal agents. These compounds can act as chain terminators of viral DNA or RNA synthesis or inhibit key viral or fungal enzymes.

Potential Research Areas:

-

Broad-Spectrum Antivirals: Design of novel fluorinated pyrimidine nucleosides with activity against a wide range of viruses, including emerging and drug-resistant strains.

-

Targeting Fungal-Specific Enzymes: Development of fluorinated pyrimidines that selectively inhibit enzymes essential for fungal survival, minimizing off-target effects in humans.

-

Combination Therapies: Investigation of synergistic effects when combining fluorinated pyrimidines with other antiviral or antifungal drugs to enhance efficacy and prevent the development of resistance.

| Compound ID | Virus/Fungus | Activity | Value | Reference |

| Compound 5j | Tobacco Mosaic Virus (TMV) | Curative EC50 | 126.4 µg/mL | [6] |

| Compound 5m | Tobacco Mosaic Virus (TMV) | Protection EC50 | 103.4 µg/mL | [6] |

| Compound 5u | Rhizoctonia solani | In vitro EC50 | 0.98 µg/mL | [6] |

| Voriconazole | Candida krusei | MIC50 | 0.25 µg/mL | [7] |

| Voriconazole | Candida glabrata | MIC50 | 0.125 µg/mL | [7] |

Mechanisms of Action and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of fluorinated pyrimidines is essential for rational drug design and identifying new therapeutic opportunities.

Induction of Apoptosis

Fluorinated pyrimidines, particularly 5-FU, are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Molecules:

-

p53: A tumor suppressor protein that is often activated in response to DNA damage caused by 5-FU, leading to the transcription of pro-apoptotic genes.[8][9]

-

Caspases: A family of proteases that execute the apoptotic program. 5-FU has been shown to activate initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[5][8][10]

-

Bcl-2 family proteins: These proteins regulate mitochondrial membrane permeability and the release of pro-apoptotic factors. 5-FU can upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[10][11]

-

MAPK pathway: Mitogen-activated protein kinase pathways, such as p38, can be activated by 5-FU and contribute to the apoptotic response.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]

- 9. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Difluoropyrimidin-4-amine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (typically <300 Da) that exhibit weak but specific binding to a biological target.[1] These initial "hits" serve as high-quality starting points for chemical elaboration into potent and selective drug candidates. Within the vast chemical space of fragments, the 2,6-difluoropyrimidin-4-amine core represents a particularly advantageous scaffold. The pyrimidine ring is a common motif in numerous approved drugs, and the strategic placement of fluorine atoms can enhance binding affinity, metabolic stability, and other desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the application of this compound as a core fragment in screening campaigns, detailing experimental protocols and data interpretation in a hypothetical drug discovery workflow.

The this compound Core: Physicochemical Properties and Rationale for Use

The utility of this compound as a fragment is rooted in its unique combination of structural and electronic features. The difluoro substitution on the pyrimidine ring creates a distinct electronic profile, influencing its hydrogen bonding capabilities and potential for halogen bonding interactions.

| Property | Value | Rationale for FBDD |

| Molecular Weight | 131.08 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space. |

| logP (Predicted) | ~0.5 | Optimal lipophilicity for aqueous solubility and good initial ADME properties. |

| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point for target binding and a vector for chemical elaboration. |

| Hydrogen Bond Acceptors | 3 (2x ring N, 2x F) | Multiple points for forming favorable interactions with the protein target. |

| Fluorine Content | 2 atoms | Enhances binding affinity through potential halogen bonding and improves metabolic stability by blocking sites of oxidation. Can serve as a sensitive NMR probe for screening. |

Illustrative Fragment Screening Campaign: Targeting a Kinase

To demonstrate the application of this compound, we present a hypothetical screening cascade against a representative protein kinase, a common target class for pyrimidine-based inhibitors.

Data Presentation: Summary of Screening Results

The following table summarizes the hypothetical data from a multi-tiered screening of a fragment library containing this compound.

| Fragment ID | Structure | Primary Screen (Thermal Shift) ΔTm (°C) | Secondary Screen (SPR) Dissociation Constant (K D ) (µM) | Hit Validation (ITC) Dissociation Constant (K D ) (µM) | Ligand Efficiency (LE) |

| DFP-001 | This compound | +2.5 | 150 | 180 | 0.35 |

| F-002 | [Structure of another fragment] | +1.8 | 300 | 320 | 0.28 |

| F-003 | [Structure of another fragment] | +0.5 | >1000 | N/A | N/A |

| F-004 | [Structure of another fragment] | +2.1 | 250 | 275 | 0.31 |

N/A: Not Assessed

Experimental Protocols

Detailed methodologies for the key experiments in the screening cascade are provided below.

Primary Screening: Thermal Shift Assay (TSA)

This high-throughput method identifies fragments that bind to the target protein by measuring changes in its thermal stability.[2][3]

Objective: To identify initial fragment hits from a larger library based on their ability to stabilize the target kinase.

Materials:

-

Target Kinase (e.g., 2 µM final concentration)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Fragment library (including this compound) at 10 mM in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

96-well or 384-well PCR plates

-

Real-time PCR instrument

Procedure:

-

Prepare the assay mix by diluting the target kinase and SYPRO Orange dye in the assay buffer.

-

Dispense the assay mix into the wells of the PCR plate.

-

Add the fragment compounds to the wells to a final concentration of 200 µM. Include DMSO-only controls.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.

-

Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.[4]

Secondary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm hits from the primary screen and provide quantitative data on binding affinity and kinetics.[5]

Objective: To confirm the binding of primary hits and determine their dissociation constants (K D ).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Target Kinase

-

Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20)

-

Fragment hits from TSA

Procedure:

-

Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a dilution series of each fragment hit in running buffer (e.g., from 1 µM to 500 µM).

-

Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K D ).[6]

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes upon binding, providing a comprehensive thermodynamic profile of the interaction.[7]

Objective: To validate the binding of confirmed hits and obtain detailed thermodynamic parameters (K D , ΔH, ΔS).

Materials:

-

Isothermal titration calorimeter

-

Target Kinase (e.g., 20 µM in the sample cell)

-

Fragment hit (e.g., this compound at 500 µM in the syringe)

-

Dialysis buffer (identical to the running buffer for SPR to minimize buffer mismatch effects)

Procedure:

-

Thoroughly dialyze the protein into the ITC buffer. Dissolve the fragment in the final dialysis buffer.

-

Load the protein solution into the sample cell and the fragment solution into the injection syringe.

-

Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the fragment screening cascade.

Caption: A typical workflow for a fragment-based screening campaign.

Hypothetical Signaling Pathway and Mechanism of Action

Derivatives of this compound are often developed as kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway and the potential point of inhibition.

References

- 1. onenucleus.com [onenucleus.com]

- 2. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluoropyrimidin-4-amine from a Dichloropyrimidine Precursor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-difluoropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. The described methodology outlines a two-step synthesis commencing with the regioselective amination of 2,4,6-trichloropyrimidine to yield 4-amino-2,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction to replace the remaining chlorine atoms with fluorine. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the synthetic workflow and chemical transformation.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely incorporated into the structures of numerous pharmaceuticals and agrochemicals. Specifically, fluorinated aminopyrimidines are of significant interest due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following protocol details a reliable and reproducible method for its preparation from a readily available dichloropyrimidine precursor.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from 2,4,6-trichloropyrimidine. The first step involves a regioselective nucleophilic aromatic substitution at the C4 position with ammonia to yield the intermediate, 4-amino-2,6-dichloropyrimidine. The second step is a double nucleophilic aromatic substitution where the two remaining chlorine atoms are displaced by fluoride ions using potassium fluoride.

Caption: Synthetic route from 2,4,6-trichloropyrimidine to this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | 4-Amino-2,6-dichloropyrimidine | This compound | Reference |

| Molecular Formula | C₄H₃Cl₂N₃ | C₄H₃F₂N₃ | N/A |

| Molecular Weight | 163.99 g/mol | 131.08 g/mol | N/A |

| Typical Yield | Mixture with 2-amino isomer | Moderate to Good | [1] |

| Melting Point | 258-267 °C | Not specified | [2] |

| Appearance | White to pale brown powder | Not specified | [2] |

Experimental Protocols

Part 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

This protocol describes the regioselective amination of 2,4,6-trichloropyrimidine. The C4 position of the pyrimidine ring is the most susceptible to nucleophilic attack.[3] While the reaction with alcoholic ammonia can produce a mixture of 2-amino and 4-amino isomers, conditions can be optimized to favor the desired 4-amino product.[1]

Materials and Equipment:

-

2,4,6-Trichloropyrimidine

-

Aqueous or alcoholic ammonia solution

-

Ethanol or other suitable solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Addition of Reagents: To the flask, add 2,4,6-trichloropyrimidine (1.0 equivalent) and the chosen solvent (e.g., ethanol).

-

Amination Reaction: Slowly add an excess of the ammonia solution (e.g., 2-3 equivalents) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with constant stirring. The reaction time will vary and should be monitored by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation of Crude Product: If a precipitate has formed, isolate it by filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-amino-2,6-dichloropyrimidine.

Part 2: Synthesis of this compound

This protocol details the fluorination of 4-amino-2,6-dichloropyrimidine using potassium fluoride in a high-boiling aprotic polar solvent.

Materials and Equipment:

-

4-Amino-2,6-dichloropyrimidine

-

Anhydrous potassium fluoride (KF)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent (e.g., DMSO, NMP)

-